(R)-1-Benzyl-3-(tert-butyl)piperazine
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Overview
Description
®-1-Benzyl-3-(tert-butyl)piperazine is a chiral piperazine derivative characterized by the presence of a benzyl group at the 1-position and a tert-butyl group at the 3-position. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-(tert-butyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the one-pot three-step multicomponent reaction of (R/S)-amino acids, amines, paraformaldehyde, and tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-(tert-butyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted piperazines.
Scientific Research Applications
®-1-Benzyl-3-(tert-butyl)piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-(tert-butyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring’s nitrogen atoms serve as hydrogen bond donors/acceptors, enhancing interactions with receptors and increasing water solubility and bioavailability . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
®-1-Benzyl-3-(tert-butyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-tert-butylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
AVQDNIKNUHUQMI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CN(CCN1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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